17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)
CAS No.:
Cat. No.: VC13361146
Molecular Formula: C25H30O8
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H30O8 |
|---|---|
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | 4-[2-(17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C25H30O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h7,9,11,16-17,22,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30) |
| Standard InChI Key | IMWBZDUOZWSUQI-UHFFFAOYSA-N |
| SMILES | CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=CC34C |
| Canonical SMILES | CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=CC34C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) belongs to the glucocorticoid class of steroids. Its IUPAC name, 4-[2-(17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid, reflects its complex tetracyclic framework. The core structure retains the pregna-1,4-diene backbone with ketone groups at positions 3, 11, and 20, hydroxyl groups at positions 17 and 21, and a succinate ester moiety at C21 .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 24808-87-5 | |
| Molecular Formula | ||
| Molecular Weight | 458.5 g/mol | |
| Melting Point | 210–215°C | |
| Synonyms | Prednisone 21-hemisuccinate, DTXSID00947724 |
Physicochemical Properties
The compound’s solubility profile is influenced by the succinate group, which introduces a carboxylic acid functionality. This modification likely improves water solubility compared to non-esterified steroids, a critical factor for bioavailability in drug formulations. The melting point of 210–215°C indicates moderate thermal stability, typical of crystalline steroid derivatives .
Synthesis and Manufacturing
| Supplier | Assay | Appearance | Minimum Order |
|---|---|---|---|
| Zibo Hangyu Biotechnology Development Co. | 99% | Powder/Liquid | 10 grams |
| Qingdao Beluga Import and Export Co. | 99% | Brown powder | 1 gram |
| Chemlyte Solutions | 99.0% | Liquid | 100 grams |
Suppliers recommend storage in dark, ventilated environments to prevent degradation .
Future Directions and Research Gaps
Formulation Development
Future studies could explore nanoemulsions or liposomal encapsulation to optimize delivery. Comparative studies with other esters (e.g., hemisuccinate vs. pivalate) may elucidate structure-activity relationships.
Preclinical Evaluation
Animal models are needed to assess bioavailability, metabolism, and toxicity. Pharmacokinetic profiling should quantify hydrolysis rates and tissue distribution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume